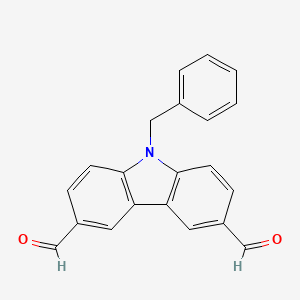

9-Benzylcarbazole-3,6-dicarboxaldehyde

Descripción

Contextualization within Carbazole (B46965) Chemistry Research

Carbazole and its derivatives are a cornerstone of modern organic electronics research due to their combination of low cost, high chemical and thermal stability, and excellent hole-transporting properties. bohrium.commdpi.comresearchgate.net The carbazole core is an electron-rich aromatic system that can be easily functionalized to tune its electronic structure for specific applications. mdpi.com These characteristics make carbazoles attractive scaffolds for a range of optoelectronic applications, including organic light-emitting diodes (OLEDs), solar cells, and photorefractive materials. bohrium.commdpi.com

The structure of 9-Benzylcarbazole-3,6-dicarboxaldehyde incorporates several key modifications to the basic carbazole unit. The addition of a benzyl (B1604629) group at the 9-position (the nitrogen atom) serves multiple purposes. It can act as a protecting group during synthesis and enhances the solubility of the molecule in common organic solvents. osti.gov Furthermore, the benzyl group can influence the solid-state packing of the molecules, leading to altered material properties such as thermal stability through aryl-aryl interactions. osti.govrsc.org The substitution at the 3 and 6 positions is a common strategy to extend the π-conjugation of the carbazole system, which directly impacts the electronic and optical properties of the resulting materials. rsc.org

Significance of the Dicarboxaldehyde Functionality in Advanced Synthetic and Materials Applications

The two aldehyde groups (-CHO) at the 3 and 6 positions are the most reactive sites of the this compound molecule, making it an invaluable intermediate in organic synthesis. chemimpex.com Aldehydes are versatile functional groups that can participate in a wide array of chemical reactions, such as condensations, oxidations, and reductions, allowing for the construction of larger, more complex molecular architectures.

In materials science, this dicarboxaldehyde functionality is particularly crucial for building polymers and extended molecular networks. It allows the molecule to act as a difunctional monomer, where the two aldehyde groups can react with other molecules to form long polymer chains or cross-linked networks. This "building block" capability is exploited in the creation of:

Fluorescent Materials: The compound is used to produce fluorescent dyes and materials for applications in bioimaging and advanced display technologies. chemimpex.com

Porous Coordination Cages: The related dicarboxylic acid, synthesized from precursors like 3,6-diacetyl-9-benzyl-carbazole, is used to create metal-organic polyhedra. osti.gov The benzyl group in these structures has been shown to increase thermal stability, a critical factor for materials used in gas adsorption and storage. osti.govrsc.org

Organic Electronics: The ability to create well-defined conjugated polymers from dicarboxaldehyde monomers is essential for developing materials for OLEDs and organic solar cells. chemimpex.comrsc.org The carbazole core provides the necessary hole-transport properties, while the extended conjugation achieved through polymerization helps tune the material's bandgap for efficient light absorption or emission. mdpi.comrsc.org

The synthetic pathway to related functionalized carbazoles often involves the installation of the N-benzyl group onto a 3,6-disubstituted carbazole, such as 3,6-diacetyl-9H-carbazole, followed by modification of the functional groups. osti.gov For instance, a haloform reaction can convert the acetyl groups into carboxylic acids, demonstrating a clean and high-yielding route to these important building blocks. osti.gov

Overview of Current Research Landscape and Gaps

Current research on this compound and similar carbazole derivatives is heavily focused on their application in materials science. chemimpex.com The primary areas of investigation include their use as components in organic light-emitting diodes (OLEDs), photovoltaic devices, and fluorescent materials. chemimpex.com Researchers are actively exploring how modifications to the carbazole core, such as the N-substitution and the functional groups at the 3 and 6 positions, can be used to fine-tune the optoelectronic properties of the resulting materials for enhanced device performance. chemimpex.combohrium.com The synthesis of related compounds like 9-benzyl-carbazole-3,6-dicarboxylic acid for creating thermally stable porous coordination cages for gas adsorption is another active area of study. osti.gov

Despite this progress, there appear to be gaps in the publicly available research. While the compound is recognized as a versatile building block, detailed reports on the performance of specific polymers or materials synthesized directly from this compound are not widespread in the initial search results. Much of the literature discusses carbazoles more broadly or focuses on related derivatives like dicarboxylic acids or dinitriles. mdpi.comresearchgate.net

Therefore, a significant research opportunity lies in the systematic synthesis and characterization of a broader range of polymers and macrocycles derived from this compound. Further investigation into the structure-property relationships of these specific materials could uncover novel applications and lead to the development of next-generation organic electronic devices with improved efficiency and stability.

Chemical Compound Data

Below are tables detailing the properties of the subject compound and a summary of related compounds and their research context.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 200698-05-1 scbt.com |

| Molecular Formula | C₂₁H₁₅NO₂ scbt.combldpharm.com |

| Molecular Weight | 313.36 g/mol scbt.com |

| Synonyms | 9-Benzyl-9H-carbazole-3,6-dicarbaldehyde bldpharm.com |

Table 2: Mentioned Compounds in This Article

| Compound Name | Context/Significance |

|---|---|

| This compound | The primary subject, a versatile building block for materials science. chemimpex.com |

| 9-Benzyl-carbazole-3,6-dicarboxylic acid | A derivative used in creating thermally stable porous coordination cages. osti.gov |

| 3,6-Diacetyl-9H-carbazole | A precursor for the synthesis of other 3,6-disubstituted carbazoles. osti.gov |

| 3,6-Diacetyl-9-benzyl-carbazole | An intermediate in the synthesis of 9-benzyl-carbazole-3,6-dicarboxylic acid. osti.gov |

| 9H-Carbazole-3,6-dicarbonitrile | A versatile building block mentioned in the context of scalable synthesis. researchgate.net |

| 9-Vinyl-9H-carbazole-3,6-dicarbonitrile | A related monomer used for synthesizing polymers with increased oxidation potential. mdpi.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

9-benzylcarbazole-3,6-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO2/c23-13-16-6-8-20-18(10-16)19-11-17(14-24)7-9-21(19)22(20)12-15-4-2-1-3-5-15/h1-11,13-14H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSXZJXJVWYRIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C=O)C4=C2C=CC(=C4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596607 | |

| Record name | 9-Benzyl-9H-carbazole-3,6-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200698-05-1 | |

| Record name | 9-Benzyl-9H-carbazole-3,6-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Benzylcarbazole-3,6-dicarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 9 Benzylcarbazole 3,6 Dicarboxaldehyde

Precursor Synthesis and Functionalization Strategies

The synthesis of the target dicarboxaldehyde relies on the careful construction of key precursors and the strategic introduction and conversion of functional groups. Two primary retrosynthetic disconnections are considered: a direct formylation of 9-benzylcarbazole (B96559) or the oxidation of a diacetyl intermediate.

Synthesis of Benzylated Carbazole (B46965) Intermediates

A crucial step in several synthetic routes is the preparation of N-benzylated carbazole intermediates. The benzyl (B1604629) group serves as a protecting group for the nitrogen atom and influences the electronic properties and solubility of the molecule.

The direct N-alkylation of 9H-carbazole is a common and efficient method for preparing the 9-benzylcarbazole core. This reaction typically proceeds via a nucleophilic substitution mechanism where the deprotonated carbazole nitrogen attacks a benzyl halide. The reaction is generally carried out in the presence of a base to deprotonate the N-H of the carbazole, making it a more potent nucleophile. A variety of bases and solvent systems can be employed to achieve this transformation. nih.govnih.gov For instance, the synthesis can be performed using potassium hydroxide (B78521) in dimethylformamide (DMF) or by using sodium hydride (NaH) in DMF, followed by the addition of benzyl bromide or chloride. nih.gov

Table 1: Reaction Conditions for N-Benzylation of 9H-Carbazole

| Base | Reagent | Solvent | Temperature | Yield | Reference |

| Potassium Hydroxide (KOH) | Benzyl Bromide | DMF | Room Temp. | High | nih.gov |

| Sodium Hydride (NaH) | Benzyl Bromide | DMF | 0 °C to Room Temp. | High | nih.gov |

The intermediate 3,6-diacetyl-9-benzyl-carbazole can be synthesized through two main sequences: (A) Friedel-Crafts diacylation of 9H-carbazole followed by N-benzylation, or (B) N-benzylation of 9H-carbazole followed by Friedel-Crafts diacylation. The Friedel-Crafts acylation is an effective method for introducing acetyl groups onto the electron-rich carbazole ring. researchgate.net The reaction typically uses acetyl chloride (AcCl) or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). uobaghdad.edu.iqlibretexts.orgnih.govnih.gov The 3 and 6 positions of carbazole are preferentially acylated due to electronic activation.

A reported method for a similar compound, 3,6-diacetyl-9-ethylcarbazole, involves the reaction of N-ethylcarbazole with acetyl chloride and boron trifluoride (BF₃) in acetonitrile, which results in a high yield. medjchem.com This suggests that the diacylation of pre-formed 9-benzylcarbazole is a viable and high-yielding approach.

Table 2: Conditions for Diacylation of N-Alkylcarbazole

| Substrate | Acylating Agent | Catalyst / Co-reagent | Solvent | Condition | Product | Yield | Reference |

| N-ethylcarbazole | Acetyl Chloride (AcCl) | Boron Trifluoride (BF₃) | Acetonitrile | Reflux | 3,6-diacetyl-9-ethylcarbazole | High | medjchem.com |

Conversion of Acetyl Groups to Aldehyde Functionalities

The conversion of the aryl methyl ketone (acetyl group) to an aldehyde is a critical transformation in the indirect route to 9-benzylcarbazole-3,6-dicarboxaldehyde. Several strategies exist for this type of oxidation, though they can be challenging.

One common multi-step approach involves the haloform reaction. ncert.nic.in The methyl ketone is treated with sodium hypohalite (e.g., sodium hypobromite, NaOBr) to form a carboxylic acid (with the loss of one carbon as haloform). The resulting dicarboxylic acid can then be reduced to the corresponding dialdehyde (B1249045). This reduction is often achieved by first converting the carboxylic acids to a more reactive derivative, such as an acid chloride (using thionyl chloride, SOCl₂) or an ester, followed by a controlled reduction using a reagent like diisobutylaluminium hydride (DIBAL-H) or through a Rosenmund reduction of the acid chloride. ncert.nic.in

Another strategy is the Riley oxidation, which uses selenium dioxide (SeO₂) to directly oxidize the methyl group of the ketone to an α-ketoaldehyde (a glyoxal). medjchem.com Further selective decarbonylation would be required to obtain the desired aldehyde, making this route less direct. A more modern approach could involve initial bromination of the methyl group using N-bromosuccinimide (NBS) to form an α-bromo ketone, followed by oxidation with a reagent like dimethyl sulfoxide (B87167) (DMSO) in the Kornblum oxidation.

Direct Formylation Approaches for 9-Benzylcarbazole

A more direct route to this compound involves the direct introduction of aldehyde groups onto the 9-benzylcarbazole core. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.orgijpcbs.com The reaction employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org

Given that carbazole is an electron-rich system, it is highly susceptible to electrophilic substitution at the 3 and 6 positions. Studies on N-substituted carbazoles and related structures have shown that the Vilsmeier-Haack reaction is an effective method for introducing formyl groups. rsc.orgresearchgate.net For instance, the Vilsmeier-Haack reaction on 9-benzyl-1-methylcarbazole resulted in formylation. rsc.org Applying this reaction to 9-benzylcarbazole is expected to produce the 3,6-dicarboxaldehyde, likely by using a stoichiometric excess of the Vilsmeier reagent under appropriate temperature control to drive the reaction to completion. This approach avoids the multiple steps associated with the oxidation of a diacetyl intermediate, potentially offering a more efficient and atom-economical pathway.

Vilsmeier-Haack Formylation Utilizing Phosphorus Oxychloride and Dimethylformamide

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces formyl groups (-CHO) onto the electron-rich carbazole ring. The process begins with the reaction of 9-benzylcarbazole with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). These reagents react to form the Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile in the subsequent aromatic substitution.

In a typical procedure analogous to the synthesis of similar carbazole aldehydes, phosphorus oxychloride is added dropwise to a solution of 9-benzylcarbazole in a suitable solvent like chlorobenzene, along with DMF, at a reduced temperature (e.g., 273 K or 0 °C) under constant stirring. researchgate.net The carbazole nucleus, being an electron-rich aromatic system, attacks the Vilsmeier reagent, leading to the substitution of hydrogen atoms with formyl groups, predominantly at the 3 and 6 positions which are activated by the nitrogen atom. The initial product is an iminium salt, which is then hydrolyzed during aqueous workup to yield the final dicarboxaldehyde. researchgate.net

Reaction Optimization for Selectivity and Yield

Furthermore, temperature and reaction time are critical parameters. The reaction is often initiated at a low temperature to control the initial exothermic formation of the Vilsmeier reagent and then gradually warmed to room temperature. Subsequently, the mixture is heated for an extended period, sometimes up to 36 hours or more at temperatures around 343 K (70 °C), to ensure the second formylation occurs. researchgate.net This prolonged heating provides the necessary activation energy for the introduction of the second aldehyde group, which is more difficult than the first due to the deactivating effect of the newly introduced formyl group. The molar ratio of the formylating agents to the carbazole substrate is also a crucial factor, with an excess of the Vilsmeier reagent typically being used to favor the formation of the dicarboxaldehyde.

Table 1: Vilsmeier-Haack Reaction Parameters for Carbazole Diformylation

| Parameter | Condition | Purpose |

|---|---|---|

| Reagents | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | Formation of the electrophilic Vilsmeier reagent. |

| Substrate | 9-Benzylcarbazole | The electron-rich aromatic compound to be formylated. |

| Stoichiometry | Excess POCl₃ and DMF relative to the substrate | To promote diformylation and maximize yield. |

| Temperature | Initial cooling (0 °C), followed by prolonged heating (e.g., 70 °C) | Control of initial reaction rate and providing energy for the second substitution. |

| Reaction Time | Extended periods (e.g., >24 hours) | To ensure the completion of the diformylation reaction. |

| Procedure | Staged addition of reagents | To maintain a sufficient concentration of the formylating agent. |

Multi-Step Organic Reactions for Complex Derivative Synthesis

This compound is a valuable precursor for the synthesis of more complex, functional molecules due to the high reactivity of its two aldehyde groups. chemimpex.com These groups can readily participate in various condensation reactions.

One significant application is in the synthesis of Schiff bases . This involves the condensation reaction between the dicarboxaldehyde and primary amines. By reacting this compound with two equivalents of a primary amine, often in the presence of an acid catalyst and with the removal of water, a di-imine derivative is formed. researchgate.netajol.info This reaction allows for the extension of the conjugated system and the introduction of new functional moieties, which is particularly useful in creating ligands for metal complexes or molecules with specific electronic properties. scirp.org

Another important reaction is the Knoevenagel condensation . wikipedia.orgsigmaaldrich.com In this reaction, the aldehyde groups react with compounds containing an active methylene (B1212753) group (e.g., malononitrile (B47326), diethyl malonate) in the presence of a basic catalyst like piperidine (B6355638) or an amine salt. sigmaaldrich.comorganic-chemistry.org This results in the formation of a new carbon-carbon double bond, yielding α,β-unsaturated products. This method is instrumental in synthesizing precursors for polymers used in organic electronics or for creating complex heterocyclic structures. nih.gov

Purification and Isolation Techniques in Advanced Synthesis

The final purity of this compound is paramount for its use in subsequent synthetic steps. A combination of purification techniques is often employed to isolate the compound from the reaction mixture and remove any unreacted starting materials, mono-formylated byproducts, or other impurities.

Recrystallization from Organic Solvents

Recrystallization is a common method for purifying solid organic compounds. The crude product obtained after the reaction workup is dissolved in a minimum amount of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Upon cooling, the purified compound crystallizes out of the solution, leaving impurities behind in the solvent. For compounds like this compound, which possess polar aldehyde groups, polar organic solvents are often effective. Ethanol (B145695) is a frequently used solvent for the recrystallization of similar nitrogen-containing heterocyclic compounds and Schiff bases derived from them. ajol.infonih.gov The selection of the ideal solvent or solvent system (a mixture of two or more solvents) is typically determined empirically to achieve the best balance of solubility and crystal formation for maximum purity and recovery.

Chromatographic Separation Methods

Column chromatography is a highly effective technique for the separation and purification of this compound, especially for removing byproducts with similar polarity. researchgate.net In this method, a stationary phase, typically silica (B1680970) gel, is packed into a column. The crude product is loaded onto the top of the column and a liquid mobile phase (eluent) is passed through it.

Separation occurs based on the differential adsorption of the components to the stationary phase. For carbazole derivatives, a common mobile phase is a mixture of non-polar and moderately polar solvents, such as petroleum ether/ethyl acetate (B1210297) or hexane/ethyl acetate. researchgate.netrsc.org By gradually increasing the polarity of the eluent, the compounds are eluted from the column in order of increasing polarity. The fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure this compound.

Table 2: Common Purification Techniques

| Technique | Details | Application Notes |

|---|---|---|

| Recrystallization | Dissolution in a hot solvent followed by cooling to induce crystallization. | Solvents like ethanol are often suitable for polar heterocyclic compounds. |

| Column Chromatography | Separation on a solid stationary phase (e.g., silica gel). | Eluent systems such as petroleum ether/ethyl acetate are effective for separating carbazole derivatives. researchgate.net |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Phosphorus oxychloride |

| Dimethylformamide |

| 9-benzylcarbazole |

| Chloroiminium ion |

| Malononitrile |

| Diethyl malonate |

| Piperidine |

| Ethanol |

| Petroleum ether |

| Ethyl acetate |

Advanced Spectroscopic and Computational Characterization for Elucidating Molecular Structure and Dynamics of 9 Benzylcarbazole 3,6 Dicarboxaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 9-Benzylcarbazole-3,6-dicarboxaldehyde, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming its complex architecture, from the carbazole (B46965) core to the benzyl (B1604629) and aldehyde functional groups.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals corresponding to the various protons in the molecule. The aldehyde protons are expected to be the most deshielded, appearing in the δ 9.5-10.5 ppm region of the spectrum. ucl.ac.ukorganicchemistryguide.com The aromatic protons of the carbazole and benzyl moieties would likely resonate in the range of δ 7.0-9.0 ppm. Specifically, the protons on the carbazole core will show characteristic splitting patterns influenced by the aldehyde and benzyl substituents. The methylene (B1212753) protons of the benzyl group are expected to produce a singlet at approximately δ 5.5-6.0 ppm.

Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (ppm) |

|---|---|

| Aldehyde Protons (-CHO) | 9.5 - 10.5 |

| Carbazole Aromatic Protons | 7.5 - 9.0 |

| Benzyl Aromatic Protons | 7.2 - 7.5 |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The carbonyl carbons of the aldehyde groups are expected to be the most downfield signals, typically appearing in the δ 190-200 ppm range. libretexts.org The aromatic carbons of the carbazole and benzyl groups will resonate between δ 110-150 ppm. chemicalbook.comoregonstate.edu The methylene carbon of the benzyl group is anticipated to have a chemical shift in the range of δ 45-55 ppm.

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Aldehyde Carbonyl Carbons (-CHO) | 190 - 200 |

| Carbazole Aromatic Carbons | 110 - 145 |

| Benzyl Aromatic Carbons | 125 - 140 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through its fragmentation pattern. The predicted monoisotopic mass of this compound is 313.1103 Da. High-resolution mass spectrometry would be expected to confirm this exact mass.

Under electron impact (EI) ionization, the molecule would likely undergo characteristic fragmentation. A common fragmentation pathway for aromatic aldehydes is the loss of a hydrogen atom (M-1) or the formyl group (M-29). whitman.edulibretexts.org For N-benzyl compounds, cleavage of the benzylic C-N bond can lead to the formation of a stable tropylium (B1234903) ion (m/z 91). researchgate.net

Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 314.11758 |

| [M+Na]⁺ | 336.09952 |

| [M-H]⁻ | 312.10302 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde groups is anticipated in the region of 1710-1685 cm⁻¹, with the conjugation to the aromatic ring lowering the frequency. orgchemboulder.comopenstax.org The C-H stretching vibration of the aldehyde group typically appears as a pair of medium intensity bands around 2830-2695 cm⁻¹. oregonstate.edututorchase.com The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. libretexts.org

Expected IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | 1710 - 1685 |

| Aldehyde | C-H Stretch | 2830 - 2695 |

| Aromatic | C-H Stretch | > 3000 |

| Aromatic | C=C Stretch | 1600 - 1450 |

Theoretical Chemistry and Computational Modeling Studies

Theoretical and computational methods, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and properties of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

DFT calculations are a powerful tool for investigating the electronic properties of organic molecules. researchgate.net For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-31G*, could be used to optimize the molecular geometry and predict various properties. researchgate.net Such calculations can provide valuable information about the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. fu-berlin.de These theoretical predictions can help in understanding the reactivity, stability, and potential applications of the molecule in materials science and medicinal chemistry. quora.comnih.gov

Application to Aromaticity Indices

Aromaticity, a fundamental concept in chemistry, is critical to understanding the stability, reactivity, and electronic properties of this compound. Computational chemistry provides quantitative measures of aromaticity through various indices. Two of the most common indices are the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS). researchgate.netresearchgate.net

The HOMA index is a geometry-based measure that evaluates the bond length uniformity within a ring system compared to an ideal aromatic system. nih.gov A value close to 1 indicates high aromaticity, while values close to or less than 0 suggest non-aromatic or anti-aromatic character, respectively. researchgate.net For the carbazole core of this compound, HOMA calculations would likely reveal high aromaticity for the two outer benzene (B151609) rings. However, the central five-membered pyrrole (B145914) ring is known to exhibit reduced aromaticity compared to a free pyrrole molecule. researchgate.net

NICS is a magnetic criterion for aromaticity, calculated as the negative of the magnetic shielding at a ring's center or at a point above the ring plane (NICS(1)). researchgate.net Highly negative NICS values are indicative of strong aromatic character, signifying a diatropic ring current. Conversely, positive values suggest anti-aromaticity. For the carbazole moiety, NICS calculations would be expected to show significant negative values for the six-membered rings, and a less negative value for the central five-membered ring, corroborating the HOMA analysis. researchgate.net The substitution of benzyl and dicarboxaldehyde groups would subtly influence the electron distribution and, consequently, these aromaticity indices.

| Aromaticity Index | Description | Expected Trend for Carbazole Core |

|---|---|---|

| HOMA (Harmonic Oscillator Model of Aromaticity) | Geometry-based index; value approaches 1 for ideal aromatic systems. nih.gov | Benzene Rings > Pyrrole Ring |

| NICS (Nucleus-Independent Chemical Shift) | Magnetic-based index; large negative values indicate high aromaticity. researchgate.net | Benzene Rings (more negative) > Pyrrole Ring (less negative) |

Prediction of Spectroscopic Parameters (e.g., ¹³C Chemical Shifts)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting spectroscopic parameters, such as ¹³C nuclear magnetic resonance (NMR) chemical shifts. nrel.govrsc.orgresearchgate.net This predictive capability is invaluable for structural elucidation and for confirming experimental assignments. nih.gov The process involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each carbon atom using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov

The calculated isotropic shielding constants are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). researchgate.net The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.govnih.gov For complex organic molecules, functionals like B3LYP are commonly employed with basis sets such as 6-311+G(d,p) or cc-pVTZ to achieve a good balance between accuracy and computational cost. researchgate.netnih.gov Studies on similar carbazole derivatives have shown a strong correlation between DFT-predicted and experimentally measured ¹³C chemical shifts, often with deviations of less than 5 ppm. researchgate.net Machine learning protocols are also emerging as a rapid and accurate alternative for predicting NMR chemical shifts. nrel.govrsc.org

| Computational Step | Description | Common Methods/Parameters |

|---|---|---|

| Geometry Optimization | Finding the lowest energy conformation of the molecule. | DFT (e.g., B3LYP functional) |

| Shielding Calculation | Calculating the magnetic shielding for each nucleus. | GIAO Method |

| Basis Set Selection | Defines the set of functions used to build molecular orbitals. | Pople (e.g., 6-311+G(d,p)) or Dunning (e.g., cc-pVTZ) |

| Chemical Shift Conversion | Converting absolute shieldings to chemical shifts relative to a standard. | δ = σ(ref) - σ(calc) |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior and intermolecular interactions of molecules over time. mdpi.comglobethesis.com For this compound, MD simulations can provide insights into how molecules pack in the solid state or behave in solution, which is governed by non-covalent interactions. nih.gov

A key intermolecular interaction for aromatic compounds like this carbazole derivative is π-π stacking. nih.govnih.gov These interactions play a crucial role in the assembly of supramolecular structures and influence the material's bulk properties. nih.gov MD simulations can model the collective motion of a large number of molecules, allowing for the characterization of the preferred orientation (e.g., face-to-face or edge-to-face) and the energetics of these π-π stacking interactions. nih.govrsc.org

The simulation begins by defining a force field, which is a set of parameters that describe the potential energy of the system. The trajectories of atoms and molecules are then calculated by solving Newton's equations of motion. Analysis of these trajectories can reveal information about binding affinities, conformational changes, and the stability of molecular aggregates. nih.gov For instance, the binding free energy between two or more molecules of this compound can be calculated to quantify the strength of their interaction. nih.gov Such studies are vital for understanding how molecular design influences the macroscopic properties of organic materials. rsc.org

Chemical Reactivity and Derivatization Pathways of 9 Benzylcarbazole 3,6 Dicarboxaldehyde

Aldehyde Group Reactivity in Advanced Organic Synthesis

The two aldehyde groups on the 9-benzylcarbazole-3,6-dicarboxaldehyde scaffold are the primary sites for chemical modification. These groups can participate in a wide array of reactions common to aromatic aldehydes, enabling the synthesis of polymers, dyes, and other functional materials. researchgate.netrsc.org

The aldehyde functional groups of this compound can be readily oxidized to the corresponding carboxylic acids, yielding 9-benzyl-carbazole-3,6-dicarboxylic acid. This transformation is a fundamental step in the synthesis of various functional materials, including metal-organic frameworks (MOFs) and specialty polymers. osti.gov The resulting dicarboxylic acid is a rigid, functionalized ligand that can be used to construct porous coordination cages with high thermal stability and interesting gas adsorption properties. osti.gov

A variety of oxidizing agents can be employed for this conversion, ranging from classic reagents like chromium trioxide (CrO₃) to greener alternatives such as hydrogen peroxide (H₂O₂) in the presence of a suitable catalyst. mdpi.comorganic-chemistry.org The choice of oxidant and reaction conditions is crucial to achieve high yields and avoid side reactions. For instance, a clean and high-yielding synthesis of 9-benzyl-carbazole-3,6-dicarboxylic acid has been reported from the oxidation of the corresponding diacetyl precursor, highlighting the robustness of the carbazole (B46965) core to oxidative conditions when the nitrogen is protected by the benzyl (B1604629) group. osti.gov

Table 1: Oxidation of this compound

| Reactant | Reagents | Product | Application of Product |

|---|

The reduction of the aldehyde groups in this compound provides a direct route to the corresponding primary alcohol, 9-benzyl-9H-carbazole-3,6-dimethanol. This reaction converts the electron-withdrawing aldehyde groups into more flexible hydroxymethyl groups. This transformation is typically achieved using metal hydride reducing agents. libretexts.orglibretexts.org

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mildness and selectivity for aldehydes and ketones. libretexts.orgresearchgate.net For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it is a much stronger reducing agent and requires anhydrous conditions. libretexts.orglibretexts.org The resulting diol is a key intermediate for synthesizing polyesters and polyurethanes, and can also be used to modify the solubility and photophysical properties of the carbazole core.

Table 2: Reduction of this compound

| Reactant | Reagents | Product | Potential Application of Product |

|---|

Condensation reactions involving the aldehyde groups are pivotal for extending the conjugation of the carbazole system and for building up polymeric structures. osti.gov These reactions form new carbon-carbon double bonds, which can significantly alter the electronic and optical properties of the resulting molecule.

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (or Wittig-Horner) reaction, are powerful methods for converting aldehydes into alkenes. organic-chemistry.orgnih.gov In the context of this compound, a Wittig-Horner reaction with a phosphonate-stabilized carbanion would yield a divinyl-substituted carbazole derivative. organic-chemistry.orgclockss.org

This reaction typically involves treating the dialdehyde (B1249045) with a phosphonate (B1237965) ylide, leading to the formation of (E)-alkenes with high selectivity. organic-chemistry.org The resulting vinyl-carbazole derivatives are important monomers for synthesizing conjugated polymers with applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the extended π-system is crucial for charge transport and light absorption. researchgate.net

The Knoevenagel condensation is another key C-C bond-forming reaction where an aldehyde reacts with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically in the presence of a basic catalyst. rsc.org Reacting this compound with molecules like malononitrile (B47326) or cyanoacetic acid derivatives via a Knoevenagel condensation introduces new functionalities and extends the π-conjugated system. rsc.orgrsc.orgnih.gov

This reaction is widely used to synthesize dyes and photosensitizers. rsc.orgresearchgate.net The products of these condensations on the carbazole dialdehyde can serve as monomers for polymers or as key components in the construction of D-π-A (donor-π-acceptor) chromophores, which are essential for applications in dye-sensitized solar cells and nonlinear optics. researchgate.netrsc.org

Table 3: Condensation Reactions of this compound

| Reaction Type | Reactant | Co-reactant Example | Product Type | Application of Product |

|---|---|---|---|---|

| Wittig-Horner | This compound | Phosphonate ylide | Divinyl-substituted carbazole | Conjugated polymers for OLEDs and OPVs. researchgate.netorganic-chemistry.org |

Condensation Reactions for Polymer and Material Synthesis

Functionalization Strategies for Tailored Properties

The derivatization of this compound through the reactions described above is a primary strategy for tailoring its properties for specific applications. bldpharm.com Functionalization allows for precise control over the electronic, optical, and physical characteristics of the resulting materials. chim.it

By converting the aldehyde groups into carboxylic acids, alcohols, or vinyl groups, researchers can systematically alter key parameters:

Solubility and Processability: Attaching different functional groups can modify the solubility of the carbazole unit, making it more compatible with common organic solvents for solution-based processing of materials.

Electronic Properties: Extending the π-conjugation through condensation reactions lowers the HOMO-LUMO gap, leading to a red-shift in absorption and emission spectra. This is critical for tuning the color of fluorescent materials and optimizing the light-harvesting capabilities of photovoltaic devices. researchgate.netrsc.org

Thermal Stability: Incorporating the rigid carbazole dicarboxylate unit into polymers can enhance their thermal stability and mechanical strength. chemimpex.com

Intermolecular Interactions: The introduction of functional groups capable of hydrogen bonding (e.g., carboxylic acids, alcohols) can influence the solid-state packing and morphology of thin films, which is crucial for the performance of organic electronic devices.

These functionalization strategies underscore the importance of this compound as a versatile platform for creating advanced organic materials with precisely engineered properties. chemimpex.com

Electrophilic Aromatic Substitution Reactions of the Carbazole Core

The reactivity of the carbazole core in this compound towards electrophilic aromatic substitution is significantly influenced by the electronic properties of its substituents. The carbazole ring system is inherently electron-rich due to the nitrogen heteroatom, which typically directs incoming electrophiles to the ortho (1, 8) and para (3, 6) positions. However, in this specific molecule, the presence of two strong electron-withdrawing aldehyde groups at the 3 and 6 positions drastically alters this reactivity.

The aldehyde substituents (-CHO) are powerful deactivating groups. They decrease the electron density of the aromatic rings through both inductive and resonance effects, making the carbazole core substantially less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted carbazole. Consequently, forcing electrophilic substitution on this compound requires harsh reaction conditions.

The regioselectivity of any potential substitution is governed by the cumulative directing effects of the nitrogen atom, the benzyl group, and the two aldehyde groups. The aldehyde groups are meta-directors, while the nitrogen atom is an ortho- and para-director. The N-benzyl group is weakly activating. Since the para positions (3 and 6) relative to the nitrogen are already occupied, its directing influence is focused on the ortho positions (1 and 8).

The aldehyde group at position 3 directs incoming electrophiles to its meta positions (1 and 5). Similarly, the aldehyde group at position 6 directs towards its meta positions (8 and 4). Electrophilic attack at positions ortho or para to the aldehyde groups (positions 2, 4, 5, and 7) is strongly disfavored, as this would place a destabilizing partial positive charge on the carbon atom directly attached to the electron-withdrawing carbonyl group in the resonance structures of the sigma complex intermediate.

A confluence of these directing effects indicates that the most likely, albeit still challenging, sites for electrophilic aromatic substitution are the 1 and 8 positions. At these positions, the meta-directing effect of the deactivating aldehyde groups aligns with the ortho-directing effect of the activating nitrogen atom. This makes positions 1 and 8 the least deactivated sites on the carbazole core for an electrophilic attack.

The predicted directing effects of the key functional groups on the available positions of the this compound core are summarized in the table below.

| Position | Effect of N9-Nitrogen | Effect of C3-Aldehyde | Effect of C6-Aldehyde | Overall Predicted Reactivity |

|---|---|---|---|---|

| 1 | Activating (Ortho) | Deactivating (Meta) | - | Most Favorable Site |

| 2 | - | Strongly Deactivating (Ortho) | - | Highly Unfavorable |

| 4 | - | Strongly Deactivating (Para) | Deactivating (Meta) | Unfavorable |

| 5 | - | Deactivating (Meta) | Strongly Deactivating (Para) | Unfavorable |

| 7 | - | - | Strongly Deactivating (Ortho) | Highly Unfavorable |

| 8 | Activating (Ortho) | - | Deactivating (Meta) | Most Favorable Site |

Applications in Advanced Materials Science and Organic Electronics Research

Organic Light-Emitting Diodes (OLEDs) and Charge Transport Materials

In the realm of organic electronics, 9-Benzylcarbazole-3,6-dicarboxaldehyde is investigated for its potential application in Organic Light-Emitting Diodes (OLEDs). chemimpex.com The performance of OLEDs is critically dependent on the efficiency of charge transport materials, which facilitate the movement of electrons and holes from the electrodes to the emissive layer where they recombine to produce light. Carbazole (B46965) derivatives are renowned for their excellent charge-transporting properties, stemming from the highly conjugated π-system of the carbazole ring. nih.govresearchgate.net The specific substitutions at the 3, 6, and 9 positions of the carbazole core in this compound allow for the fine-tuning of its electronic properties to improve device performance. chemimpex.comresearchgate.net

Carbazole-based molecules are particularly noted for their high hole-transport capability. nih.gov The carbazole nucleus is inherently electron-rich, making it an effective p-type (hole-transporting) material. nih.gov In the structure of this compound, the carbazole moiety serves as the primary channel for hole transport. Theoretical and experimental studies on related carbazole compounds show that modifications at the 3, 6, and 9 positions can strategically alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net This tuning is crucial for creating an energetic match with other layers in an OLED device, thereby facilitating efficient injection and transport of charge carriers. While the carbazole core is primarily associated with hole transport, the introduction of electron-withdrawing groups, such as the dicarboxaldehyde moieties, can modify the electron affinity of the molecule, potentially influencing its ability to transport electrons as well.

Table 1: Properties of Carbazole Derivatives for Charge Transport in OLEDs

| Property | Role in Charge Transport | Influence of this compound Structure |

|---|---|---|

| High Hole Mobility | Efficiently moves positive charges (holes) towards the emissive layer. | The electron-rich carbazole core is an excellent hole conductor. nih.gov |

| Tunable Energy Levels | Allows for matching HOMO/LUMO levels with adjacent materials to reduce energy barriers for charge injection. | Substitutions at the 3, 6, and 9 positions enable precise tuning of electronic properties. researchgate.net |

| High Thermal Stability | Ensures device longevity and stable performance at operating temperatures. | Carbazole derivatives are known for their inherent thermal stability. nih.gov |

| Amorphous Morphology | Prevents crystallization, which can create grain boundaries that impede charge flow and lead to device failure. | The bulky benzyl (B1604629) group at the N-9 position can inhibit crystallization, promoting the formation of stable amorphous films. |

Dye-Sensitized Solar Cells (DSSCs) and Energy Conversion

The unique properties of this compound also make it a compound of interest for research in photovoltaic devices, specifically Dye-Sensitized Solar Cells (DSSCs). chemimpex.com In a DSSC, a layer of dye molecules (sensitizers) absorbs sunlight and injects electrons into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), initiating the process of converting light into electricity. nih.govhdki.hr Carbazole derivatives have been extensively studied as components of these sensitizer (B1316253) dyes, often serving as the electron donor part of a donor-π-bridge-acceptor (D-π-A) molecular architecture. nih.gov

Table 2: Structural Features of Carbazole Dyes and Their Impact on DSSC Performance

| Structural Component | Function in DSSC | Relevance of this compound |

|---|---|---|

| Electron Donor | The source of the electron that is injected into the semiconductor upon light absorption. | The carbazole core is a well-established, effective electron donor. nih.gov |

| π-Conjugated Bridge | Facilitates the transfer of the electron from the donor to the acceptor. | The aromatic system of the carbazole itself acts as a conjugated system. |

| Acceptor/Anchoring Group | Withdraws the electron from the donor and binds the dye to the semiconductor surface for efficient electron injection. | The dicarboxaldehyde groups can be functionalized to act as or connect to anchoring groups. |

| Ancillary Groups | Modify solubility, prevent dye aggregation, and tune the electronic and optical properties of the sensitizer. | The benzyl group at the N-9 position can increase solubility and prevent aggregation, which would otherwise reduce efficiency. nih.gov |

Fluorescent Materials and Probes

This compound is utilized in the synthesis of advanced fluorescent materials. chemimpex.com The inherent fluorescence of the carbazole core, characterized by high quantum yields and good photostability, makes it an excellent fluorophore. The properties of this fluorophore can be systematically modified by the functional groups attached to it. The aldehyde groups at the 3 and 6 positions are particularly useful as they provide reactive sites for synthesizing more complex molecules and fluorescent probes. mdpi.com

The development of fluorescent materials from this compound is relevant for applications in bioimaging. chemimpex.com In this field, fluorescent probes are designed to detect specific analytes, such as metal ions or biomolecules, within a biological system. While specific studies on this compound itself as a direct bio-probe are not detailed, its derivatives serve as a clear model. For instance, closely related 9-benzyl-9H-carbazole derivatives have been successfully developed as fluorescent chemosensors for the selective detection of rare earth cations like Ce(III). clockss.org In such systems, the aldehyde groups of the parent compound could be reacted to introduce specific binding sites for a target analyte. Upon binding, the electronic environment of the carbazole fluorophore is altered, leading to a measurable change in fluorescence intensity or wavelength, allowing for quantitative detection. mdpi.comclockss.org

The fluorescent properties of materials derived from this compound are also essential for display technologies. chemimpex.com This application is closely linked to its role in OLEDs, where the emission of light is based on the fluorescence or phosphorescence of organic materials in the emissive layer. The carbazole unit provides a robust, highly fluorescent core that can be tailored to emit light in specific regions of the visible spectrum, such as the blue region, which is often challenging to achieve with high stability and efficiency. The electroluminescent nature of carbazole derivatives makes them excellent candidates for use as emitters or as host materials for other emissive dopants in the fabrication of vibrant and efficient OLED displays. nih.govresearchgate.net

Sensing Applications

The unique photophysical properties of the carbazole nucleus, combined with the reactive aldehyde functionalities, make this compound a valuable platform for the development of advanced sensing materials. Its derivatives have shown significant potential as chemosensors for the selective detection of various analytes.

Chemosensors for Specific Analytes

Derivatives of this compound, particularly Schiff bases formed through the condensation of its aldehyde groups with various amines, have been investigated as highly effective chemosensors. These sensors can selectively detect specific metal ions and anions through changes in their fluorescence or colorimetric properties.

For instance, Schiff base chemosensors derived from carbazole aldehydes have demonstrated high selectivity and sensitivity for aluminum ions (Al³⁺). Upon binding with Al³⁺, a significant enhancement in fluorescence intensity is observed, a phenomenon known as chelation-enhanced fluorescence (CHEF). This "turn-on" fluorescence response allows for the detection of Al³⁺ with a low detection limit, on the order of 10⁻⁷ M. researchgate.net The interaction between the Schiff base ligand and the Al³⁺ ion typically occurs in a 1:1 stoichiometry, and the complex formation is reversible with the addition of a stronger chelating agent like EDTA.

Similarly, carbazole-based Schiff base sensors have been designed for the detection of other metal ions such as iron (Fe³⁺), copper (Cu²⁺), and nickel (Ni²⁺). nih.govbohrium.com These sensors often operate via a fluorescence quenching mechanism upon coordination with the metal ion. The selectivity for a particular metal ion is governed by the specific design of the Schiff base ligand.

The aldehyde groups of this compound also allow for its use in the development of anion sensors. While the parent compound itself is not a direct anion sensor, it can be chemically modified to create receptors that selectively bind to anions like iodide (I⁻). For example, conjugated polymers incorporating carbazole units have been shown to exhibit fluorescence quenching in the presence of iodide ions. This sensing system can be made reversible; the fluorescence can be restored by the addition of mercuric ions (Hg²⁺), which form a stable complex with iodide. This allows for the dual detection of both iodide and mercuric ions.

Table 1: Examples of Analytes Detected by Carbazole-Based Chemosensors

| Analyte | Sensor Type | Detection Principle |

| Al³⁺ | Schiff Base | Chelation-Enhanced Fluorescence (CHEF) |

| Fe³⁺ | Schiff Base | Fluorescence Quenching |

| Cu²⁺ | Schiff Base | Fluorescence Quenching |

| Ni²⁺ | Schiff Base | Fluorescence Quenching |

| I⁻ | Conjugated Polymer | Fluorescence Quenching |

Fluorescence Quenching Mechanisms (e.g., IFE, FRET, PET)

The operation of many chemosensors based on this compound derivatives relies on the phenomenon of fluorescence quenching. Several mechanisms can be responsible for this decrease in fluorescence intensity upon interaction with an analyte.

Inner Filter Effect (IFE): The inner filter effect is a phenomenon where the fluorescence intensity of a sample is reduced due to the absorption of either the excitation or emission light by other substances in the sample. In the context of chemosensors, if the analyte (quencher) absorbs light at the excitation or emission wavelength of the fluorophore (the carbazole derivative), it will lead to an apparent decrease in fluorescence intensity. This is a non-radiative process that does not involve direct interaction between the fluorophore and the quencher in the excited state.

Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process that occurs between two chromophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). In a FRET-based sensor, the carbazole moiety can act as the donor fluorophore. If the analyte, or a molecule bound to the analyte, acts as an acceptor and its absorption spectrum overlaps with the emission spectrum of the carbazole donor, energy can be transferred from the excited donor to the acceptor. This results in the quenching of the donor's fluorescence and, in some cases, sensitized fluorescence from the acceptor.

Photoinduced Electron Transfer (PET): PET is a process where an electron is transferred from a donor molecule to an acceptor molecule upon photoexcitation. In the design of PET-based chemosensors, the carbazole derivative can be linked to a receptor unit that can bind to the target analyte. In the absence of the analyte, photoexcitation of the carbazole fluorophore can lead to electron transfer to or from the receptor, resulting in fluorescence quenching. Upon binding of the analyte to the receptor, the energetics of the system are altered, inhibiting the PET process and leading to a "turn-on" of fluorescence. Conversely, in some sensor designs, the binding of the analyte can initiate a PET process, causing fluorescence quenching.

Photovoltaic Devices

While specific performance data for photovoltaic devices incorporating this compound is not extensively documented, the broader class of carbazole derivatives is widely recognized for its potential in organic electronics, particularly in organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs). The carbazole moiety serves as an excellent electron-donating unit due to its electron-rich nature and good hole-transporting properties.

In the context of DSSCs, carbazole-based dyes are used as sensitizers. The general structure of such dyes often consists of a donor (the carbazole unit), a π-conjugated bridge, and an acceptor/anchoring group. The aldehyde functionalities of this compound provide convenient points for chemical modification to introduce suitable acceptor groups and extend the π-conjugation, which is crucial for efficient light harvesting and charge separation. The power conversion efficiency (PCE) of a solar cell is a key metric of its performance, and while specific PCE values for this compound are not available, carbazole-based sensitizers have contributed to DSSCs with efficiencies in the range of 5-10%.

Table 2: Key Parameters of Solar Cell Performance

| Parameter | Symbol | Description |

| Power Conversion Efficiency | PCE (%) | The percentage of solar energy converted into electrical energy. |

| Open-Circuit Voltage | Voc (V) | The maximum voltage available from a solar cell at zero current. |

| Short-Circuit Current Density | Jsc (mA/cm²) | The current density through the solar cell when the voltage is zero. |

| Fill Factor | FF (%) | The ratio of the maximum power from the solar cell to the product of Voc and Jsc. |

Polymer Chemistry and Conjugated Polymers

The dicarboxaldehyde functionality of this compound makes it a versatile monomer for the synthesis of various polymers, including conjugated polymers with interesting optoelectronic and material properties.

Incorporation into Polymer Formulations for Enhanced Thermal Stability and Mechanical Strength

The rigid and thermally stable carbazole core can be incorporated into polymer backbones to enhance the thermal and mechanical properties of the resulting materials. While specific data for polymers derived from this compound is limited, the general trend for carbazole-containing polymers, such as polyimines, is an increase in thermal stability. This is attributed to the high aromatic content and rigidity of the carbazole unit. Thermal properties are typically evaluated using techniques like Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature, and Differential Scanning Calorimetry (DSC), which measures heat flow to or from a sample as a function of temperature.

The mechanical properties, such as tensile strength and Young's modulus, of polymers can also be improved by the incorporation of rigid aromatic structures like carbazole. These properties are crucial for the durability and application of the polymer in various fields.

Table 3: Techniques for Polymer Characterization

| Property | Analytical Technique | Information Obtained |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Decomposition temperature, char yield |

| Thermal Transitions | Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting point (Tm) |

| Mechanical Strength | Tensile Testing | Tensile strength, Young's modulus, elongation at break |

Monomeric Unit for Conductive Polymer Synthesis

This compound can serve as a monomer for the synthesis of conductive polymers. A key example is the synthesis of polyimines (also known as poly-Schiff bases) through a polycondensation reaction with a suitable diamine monomer. The resulting polyimine would have a conjugated backbone consisting of alternating carbazole and the diamine-derived units, connected by imine (-C=N-) linkages.

The extended π-conjugation along the polymer chain allows for the movement of charge carriers, making the polymer electrically conductive. The conductivity can often be further enhanced through doping with oxidizing or reducing agents. Such conductive polymers have potential applications in various electronic devices, including light-emitting diodes, transistors, and sensors. The synthesis of polyimines from dialdehydes and diamines is a well-established method for producing processable and thermally stable conductive polymers.

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are essential for a range of applications in photonics and optoelectronics, including optical switching, data storage, and frequency conversion. Carbazole derivatives, in general, are known for their promising NLO properties, which arise from their extended π-conjugated systems that facilitate electron delocalization. While direct studies on this compound are limited, research on analogous structures, such as 9-hexyl-9H-carbazole-3,6-dicarboxaldehyde, provides significant insights into the NLO behavior that can be anticipated from the benzyl derivative.

A study on 9-hexyl-9H-carbazole-3,6-dicarboxaldehyde, investigated using the Z-scan method with a continuous wave blue diode laser, revealed several key nonlinear optical phenomena. du.ac.irdu.ac.ir

In open aperture Z-scan experiments, the 9-hexyl analogue of this compound exhibited a peak configuration, which is indicative of saturation in absorption. du.ac.irdu.ac.ir This phenomenon occurs when the ground state of the molecule becomes depleted of electrons due to strong absorption of photons, leading to a decrease in the absorption coefficient at high incident laser intensities. This property is particularly relevant for applications such as optical limiting and pulse shaping.

When subjected to close aperture Z-scan measurements at incident powers below 100mW, a peak-valley configuration was observed for the 9-hexylcarbazole (B3052336) derivative. du.ac.irdu.ac.ir This is a characteristic signature of a self-defocusing effect, which is attributed to thermal lensing. du.ac.irdu.ac.ir The absorption of laser energy by the material creates a localized temperature gradient, which in turn induces a refractive index gradient that acts as a negative lens, causing the laser beam to diverge.

At higher incident laser powers, the significant nonlinear optical phase change in the 9-hexyl-9H-carbazole-3,6-dicarboxaldehyde sample led to the observation of diffraction ring patterns. du.ac.irdu.ac.ir The formation of these rings is a direct consequence of the substantial phase shift induced in the laser beam as it propagates through the material, causing interference patterns in the far field. du.ac.ir The appearance of these patterns underscores the high nonlinear refractive index of this class of carbazole compounds. du.ac.ir

Interactive Data Table: Nonlinear Optical Properties of 9-hexyl-9H-carbazole-3,6-dicarboxaldehyde

| Property | Observation | Implication |

| Saturation in Absorption | Peak configuration in open aperture Z-scan | Potential for optical limiting applications |

| Thermal-Lensing Effect | Peak-valley configuration in close aperture Z-scan (below 100mW) | Self-defocusing behavior |

| Diffraction Rings | Formation of ring patterns at high incident power | High nonlinear optical phase shift |

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to an electronic transition. This phenomenon is crucial for applications such as 3D microfabrication, high-resolution imaging, and photodynamic therapy. Carbazole derivatives have been identified as promising materials for TPA. researchgate.net

While the specific TPA cross-section for this compound has not been reported, studies on other carbazole-based molecules demonstrate their potential. For instance, quinolinium-carbazole derivatives have shown TPA cross-sections in the range of 491-515 GM. nih.gov The TPA properties of carbazole-containing systems are often attributed to their large conjugated π-electron structures, which can be further enhanced by the presence of electron-donating and accepting groups that facilitate intramolecular charge transfer. mdpi.com In the case of this compound, the carbazole core acts as an electron donor, and the aldehyde groups have electron-withdrawing characteristics, which could contribute to a significant TPA cross-section. The two-step two-photon absorption, involving transitions through intermediate states, is a common mechanism in carbazole-phthalocyanine hybrids, suggesting that such processes could also be relevant for this dicarboxaldehyde derivative. mdpi.com

Building Block for Complex Organic Molecules

The presence of two aldehyde functional groups at the 3 and 6 positions of the carbazole core makes this compound a valuable and versatile building block for the synthesis of more complex organic molecules and polymers. Aldehydes are highly reactive and can participate in a wide array of chemical transformations, including condensations, oxidations, and cycloadditions. This reactivity allows for the construction of larger, functional molecular architectures with tailored electronic and photophysical properties. The carbazole unit itself is a desirable component in many functional organic materials due to its excellent hole-transporting properties, high thermal stability, and high photoluminescence quantum yield. rsc.org

Phthalocyanines are large, aromatic macrocyclic compounds that are widely used as dyes and pigments and have applications in areas such as chemical sensors, photodynamic therapy, and as active materials in organic solar cells. The synthesis of novel phthalocyanine (B1677752) derivatives with tailored properties is an active area of research.

While there are no specific reports detailing the synthesis of phthalocyanines directly from this compound, its structure suggests its potential as a precursor. The standard synthesis of phthalocyanines involves the cyclotetramerization of phthalonitrile (B49051) derivatives. jchemrev.comnih.gov However, alternative synthetic routes using other precursors are also known. osti.gov The aldehyde groups of this compound could potentially be converted to nitrile groups, which would then make it a suitable precursor for the synthesis of carbazole-substituted phthalocyanines. A review on carbazole-containing porphyrazines and phthalocyanines highlights the various synthetic strategies to incorporate carbazole moieties into these macrocycles, underscoring the interest in this class of compounds. rsc.org The resulting phthalocyanine would have carbazole units directly fused or linked to its periphery, which could significantly influence its electronic absorption spectra, solubility, and charge-transport properties.

Construction of Porous Coordination Cages

Extensive research has been conducted on the use of carbazole derivatives in the development of advanced materials; however, scientific literature does not currently contain studies on the specific application of This compound in the construction of porous coordination cages.

Research in this area has predominantly focused on the closely related dicarboxylate analogue, 9-Benzylcarbazole-3,6-dicarboxylic acid . This compound has been successfully utilized as a ligand for the synthesis of a benzyl-functionalized octahedral porous coordination cage.

Detailed Research Findings on the Dicarboxylate Analogue

Studies have demonstrated the formation of a copper-based coordination cage, Cu₁₂(benzyl-cdc)₁₂, from the reaction of copper(II) ions with 9-Benzylcarbazole-3,6-dicarboxylic acid. osti.gov This cage exhibits notable thermal stability and interesting gas adsorption properties. osti.gov

The enhanced stability of this functionalized cage, when compared to its unfunctionalized counterpart, is attributed to aryl-aryl interactions between the ligand groups on adjacent cages. rsc.org Specifically, interactions occur between the benzyl groups of neighboring cages, as well as between a benzyl group on one cage and a carbazole moiety on an adjacent cage. osti.gov These intermolecular forces contribute to a more robust solid-state structure.

The synthesis of the 9-Benzylcarbazole-3,6-dicarboxylic acid ligand has been achieved through a multi-step process starting from 3,6-diacetyl-9H-carbazole. osti.gov The key steps involve the protection of the carbazole nitrogen with a benzyl group, followed by the oxidation of the acetyl groups to carboxylic acids. osti.gov

Table 1: Comparison of Related Carbazole-Based Ligands in Porous Coordination Cage Synthesis

| Compound Name | Role in Porous Coordination Cage Construction | Key Findings |

| This compound | No available research on its use in constructing porous coordination cages. | Not applicable. |

| 9-Benzylcarbazole-3,6-dicarboxylic acid | Serves as an organic ligand for the self-assembly of porous coordination cages. | Forms a Cu₁₂(benzyl-cdc)₁₂ cage with enhanced thermal stability due to intermolecular aryl-aryl interactions. osti.govrsc.org |

It is important to note that while dicarboxaldehyde derivatives are frequently employed in the synthesis of porous organic cages through imine condensation reactions, their application in the construction of porous coordination cages is a distinct area of research. The current body of scientific literature has yet to explore the potential of this compound in this specific context.

Exploration of Biological and Medicinal Chemistry Applications

Antimicrobial and Antibacterial Activity

A thorough review of scientific literature reveals a lack of specific studies investigating the antimicrobial and antibacterial properties of 9-Benzylcarbazole-3,6-dicarboxaldehyde. While the broader class of carbazole (B46965) derivatives has been a subject of interest in the search for new antimicrobial agents, with various synthesized analogues showing activity against both Gram-positive and Gram-negative bacteria, no data is currently available for this compound itself. nih.govmdpi.com Consequently, its potential efficacy against microbial or bacterial strains has not been determined.

Antioxidant Properties and Oxidative Stress Mitigation

There are no specific studies in the reviewed scientific literature that evaluate the antioxidant properties of this compound or its potential role in mitigating oxidative stress. Research has been conducted on other carbazole derivatives, which have shown antioxidant capabilities in various assays. researchgate.net However, these findings cannot be directly extrapolated to this compound, and its capacity as an antioxidant remains uninvestigated.

Potential in Medicinal Chemistry for Novel Therapeutic Agent Design

The primary role of this compound in the scientific field, based on available information, is as a versatile intermediate or building block in organic synthesis. chemimpex.com Its structure, featuring a carbazole core with reactive aldehyde groups, makes it a valuable precursor for creating more complex molecules. cymitquimica.com

This compound is of interest in medicinal chemistry for the design of novel therapeutic agents. cymitquimica.comchemimpex.com Its utility lies in its ability to be chemically modified, allowing for the synthesis of a diverse range of derivatives that can then be screened for various biological activities. For example, a related compound, 9-benzyl-9H-carbazole-3-carbaldehyde, is noted as an intermediate in synthesizing compounds that may inhibit topoisomerase II, an important target in cancer therapy. While this does not directly describe the activity of this compound, it highlights the potential of the benzylcarbazole scaffold in developing new pharmaceuticals. The compound serves as a foundational structure for chemists to build upon in the quest for new drugs. chemimpex.com

Enzyme Inhibition Studies

Specific research on the enzyme inhibition properties of this compound is not available in the current scientific literature. While various carbazole derivatives have been investigated as inhibitors for a range of enzymes, no such studies have been published for this specific dicarboxaldehyde derivative. Therefore, its profile as an enzyme inhibitor is unknown.

Due to the absence of specific biological activity data for this compound in the reviewed literature, no data tables can be provided.

Q & A

Q. What precautions are necessary when reacting this compound with strong oxidizing agents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.